

# Lys-Ala-pNA: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Lys-Ala-pNA*

Cat. No.: *B15139252*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Lys-Ala-pNA** (L-Lysyl-L-alanine-p-nitroanilide), a chromogenic substrate pivotal for the study of dipeptidyl peptidase II (DPP II). This document details its physicochemical characteristics, provides a protocol for its use in enzymatic assays, and outlines its primary applications in research.

## Chemical Structure and Properties

**Lys-Ala-pNA** is a dipeptide composed of L-lysine and L-alanine, with a p-nitroanilide group attached to the C-terminus of alanine. This p-nitroanilide moiety is the key to its function as a chromogenic substrate; upon enzymatic cleavage of the amide bond between alanine and p-nitroaniline by DPP II, the release of p-nitroaniline (pNA) results in a yellow-colored product that can be quantified spectrophotometrically.

The chemical structure of **Lys-Ala-pNA** is as follows:

Physicochemical and Spectroscopic Properties:

A summary of the key quantitative data for **Lys-Ala-pNA** is presented in the tables below for easy reference and comparison.

Identifier	Value
CAS Number	115846-24-7[1]
Molecular Formula	C <sub>15</sub> H <sub>23</sub> N <sub>5</sub> O <sub>4</sub> [1]
Molecular Weight	337.37 g/mol [1]

Physical and Chemical Properties	Value/Description
Appearance	Light yellow to yellow solid[2]
Purity (HPLC)	≥99%[2]
Storage	Store as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Solubility	Soluble in DMSO. Specific quantitative solubility data in aqueous and other organic solvents is not readily available in published literature.

Enzyme Kinetics	Value
Target Enzyme	Dipeptidyl Peptidase II (DPP II)
Michaelis Constant (Km)	0.42 mM[1][3][4]

## Experimental Protocols

The primary application of **Lys-Ala-pNA** is in the enzymatic assay of dipeptidyl peptidase II. The following protocol provides a detailed methodology for a typical DPP II activity assay.

### Principle

DPP II catalyzes the hydrolysis of the peptide bond between the alanine residue of **Lys-Ala-pNA** and the p-nitroaniline group. The rate of release of p-nitroaniline is directly proportional to the DPP II activity and can be monitored by measuring the increase in absorbance at 405 nm.

## Required Materials

- **Lys-Ala-pNA** substrate
- Dipeptidyl Peptidase II (or sample containing DPP II)
- Assay Buffer: 0.05 M Cacodylic acid/NaOH buffer, pH 5.5[5]
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- 96-well microplate or cuvettes
- p-Nitroaniline (for standard curve)
- Dimethyl sulfoxide (DMSO) for stock solution preparation

## Preparation of Reagents

- **Lys-Ala-pNA** Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of **Lys-Ala-pNA** in DMSO. Store the stock solution at -20°C.
- Assay Buffer (0.05 M Cacodylic acid/NaOH, pH 5.5): Prepare the buffer and adjust the pH to 5.5.
- p-Nitroaniline Standard Stock Solution (e.g., 1 mM): Dissolve a known amount of p-nitroaniline in the Assay Buffer to prepare a stock solution.
- Enzyme Solution: Dilute the DPP II enzyme or experimental sample to the desired concentration in the Assay Buffer.

## Assay Procedure

- Prepare p-Nitroaniline Standard Curve:
  - Create a series of dilutions of the p-nitroaniline standard stock solution in the Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
  - Add each standard to the microplate wells in triplicate.

- Measure the absorbance at 405 nm.
- Plot the absorbance against the concentration of p-nitroaniline to generate a standard curve and determine the molar extinction coefficient ( $\epsilon$ ) under the assay conditions.
- Enzymatic Reaction:
  - Set up the reaction in a 96-well plate or cuvettes. A typical final reaction volume is 200  $\mu$ L. [\[5\]](#)
  - For each reaction, add the following to each well:
    - Assay Buffer
    - Enzyme solution (or sample)
  - Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
  - Initiate the reaction by adding the **Lys-Ala-pNA** substrate to a final concentration of 1 mM. [\[5\]](#)
  - Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).

## Data Analysis

- Calculate the rate of reaction: Determine the initial rate of the reaction ( $V_0$ ) from the linear portion of the absorbance versus time plot ( $\Delta A/\text{min}$ ).
- Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.
  - Activity ( $\mu\text{mol}/\text{min}/\text{mL}$ ) =  $(\Delta A/\text{min}) / (\epsilon \times l) \times 1000$

Where:

- $\Delta A/\text{min}$  is the change in absorbance per minute.
- $\epsilon$  is the molar extinction coefficient of p-nitroaniline (in  $\text{M}^{-1}\text{cm}^{-1}$ ) determined from the standard curve at pH 5.5.

- $l$  is the path length of the cuvette or the liquid in the microplate well (in cm).

## Applications in Research

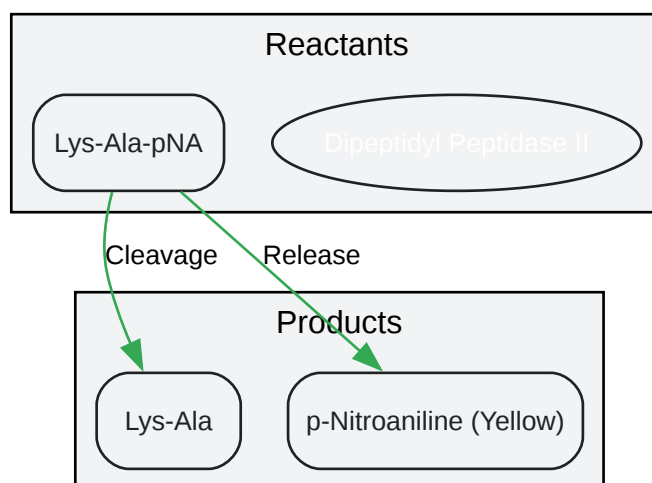
**Lys-Ala-pNA** serves as a crucial tool for:

- Enzyme Characterization: Determining the kinetic parameters ( $K_m$  and  $V_{max}$ ) of DPP II.
- Inhibitor Screening: Identifying and characterizing inhibitors of DPP II for drug development.
- Protease Activity Profiling: Detecting and quantifying DPP II activity in biological samples such as cell lysates and tissue homogenates.

## Visualizations

### Enzymatic Reaction of Lys-Ala-pNA

The following diagram illustrates the enzymatic cleavage of **Lys-Ala-pNA** by Dipeptidyl Peptidase II.

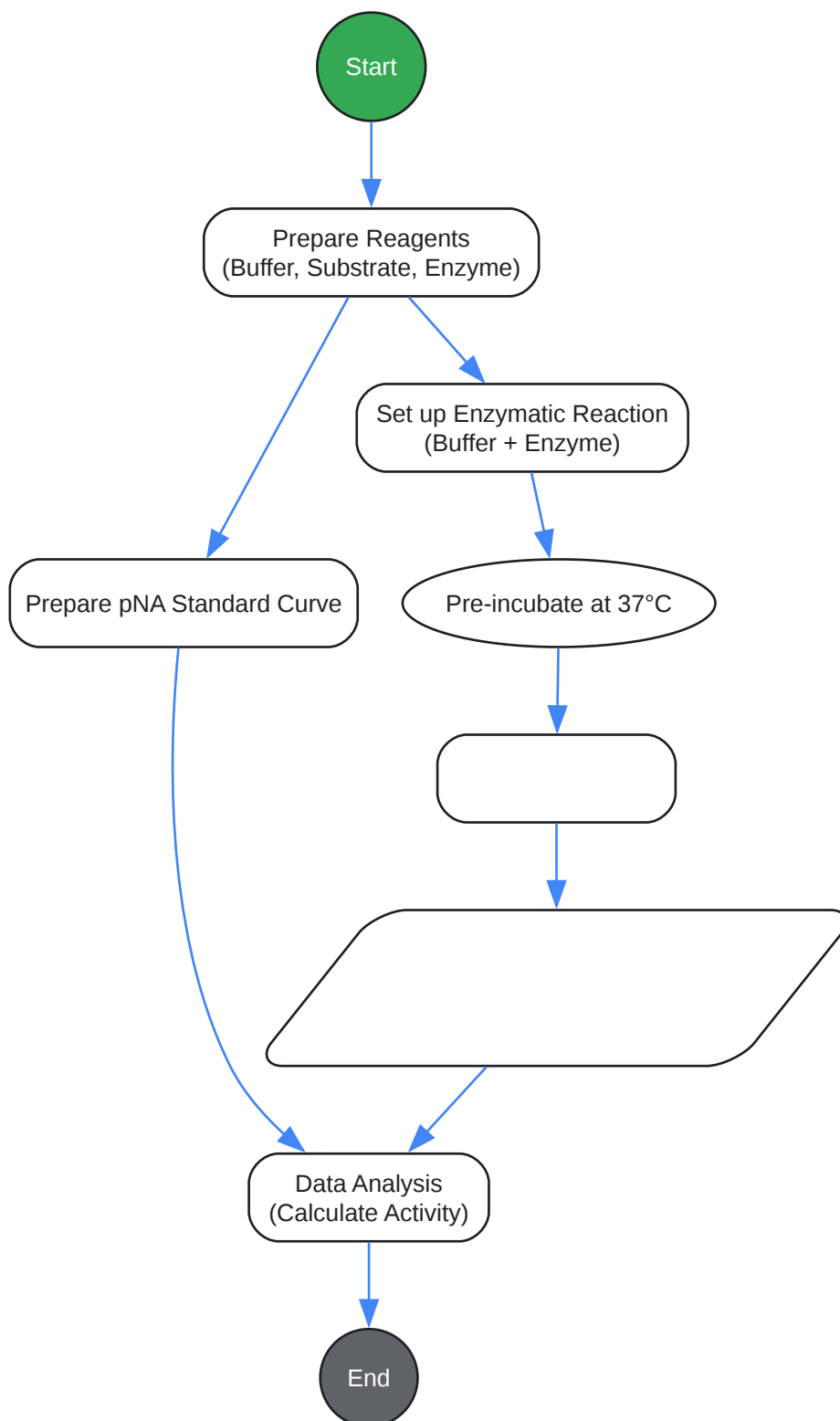


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Caption: Enzymatic cleavage of **Lys-Ala-pNA** by DPP II.

## Experimental Workflow for DPP II Assay

The diagram below outlines the key steps in performing a DPP II enzyme activity assay using **Lys-Ala-pNA**.



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Caption: Experimental workflow for a DPP II assay.

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